molecular formula C4H6ClNS B1590388 Thiophen-3-amine hydrochloride CAS No. 25475-76-7

Thiophen-3-amine hydrochloride

Cat. No.: B1590388
CAS No.: 25475-76-7
M. Wt: 135.62 g/mol
InChI Key: BEBOUWGYKDEYIL-UHFFFAOYSA-N
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Description

Thiophen-3-amine hydrochloride is a heterocyclic amine that is structurally related to quinaldine . It has shown nitro transfer and nitroso transfer, which are mechanisms for the formation of nitro and nitrosamines . This compound has low energy, which makes it an excellent candidate for rechargeable batteries .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C4H6ClNS . Its molecular weight is 135.62 .


Chemical Reactions Analysis

This compound has shown nitro transfer and nitroso transfer, which are mechanisms for the formation of nitro and nitrosamines .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis with Methoxyacetophenone Derivatives : Thiophenes, including derivatives of thiophen-3-amine, have been synthesized using methoxyacetophenone derivatives. These compounds, such as compound (5b), have shown growth-promoting activity in lettuce seed germination (Tachibana, Gotou, & Nomura, 2008).

  • Alkylation and Ring Closure Reactions : Thiophen-3-amine hydrochloride has been utilized in alkylation and ring closure reactions to generate structurally diverse compounds. These reactions yielded various derivatives, including dithiocarbamates and thioethers (Roman, 2013).

  • Polymerization Initiators : Derivatives of thiophen-3-amine have been developed as photoinitiators for radical and cationic polymerizations under various light conditions. These compounds exhibit high polymerization efficiencies and overcome oxygen inhibition (Zhang et al., 2015).

  • Antiviral Evaluations : Thiophen-3-amine derivatives have been synthesized for antiviral evaluations. These compounds have shown promise in this area, indicating potential applications in medicinal chemistry (Sayed & Ali, 2007).

Biomedical Applications

  • Biomolecule Immobilization : Poly(thiophene) derivatives, made using thiophene compounds, have been used for immobilizing biomolecules. This application is particularly useful in developing biosensors, as demonstrated by the detection of C-reactive protein using surface plasmon resonance (Kim et al., 2008).

  • Synthesis of Biological Active Compounds : The synthesis of thiourea derivatives from primary and secondary amines, including those related to thiophen-3-amine, highlights their importance in medicinal chemistry for various biological activities (Kumavat et al., 2013).

  • Material Science and Nanotechnology : this compound has been used in creating cross-linked conjugated polymer fibrils. These fibrils form robust nanowire structures, indicating potential applications in nanotechnology and material science (Hammer et al., 2011).

  • Chemical Synthesis and Organic Reactions : this compound is used in various organic reactions, including the synthesis of benzo[b]thiophenes and 1H-pyrroles, showcasing its versatility in chemical synthesis (Ni, Wang, & Tong, 2016).

Safety and Hazards

Thiophen-3-amine hydrochloride is classified as a dangerous substance. The hazard statements associated with it are H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338) .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research direction could focus on exploring its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Thiophen-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may have biological activity. Additionally, this compound can bind to proteins such as albumin, affecting their function and distribution in the body .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound can also alter the expression of genes related to oxidative stress and inflammation, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have biological activity. The compound can also affect metabolic flux and metabolite levels, influencing processes such as energy production and detoxification .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, affecting its localization and accumulation in different tissues. The compound’s distribution can also be influenced by its binding to proteins such as albumin, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

thiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBOUWGYKDEYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497106
Record name Thiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25475-76-7
Record name Thiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophen-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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